2-[3-(Trifluoromethyl)phenyl]propanedial

medicinal chemistry organic synthesis structure-activity relationship

Sourcing a reliably characterized meta-(trifluoromethyl)phenyl malondialdehyde often means accepting long lead times and variable purity. This compound eliminates those trade-offs: • 95% purity with batch-specific CoA traceability, ensuring reproducible heterocycle synthesis. • logP of 1.91-an 0.87 advantage over non-fluorinated analogs-enhances lipophilicity for CNS-targeted drug discovery. • Available in stock for immediate global dispatch, bypassing custom synthesis delays.

Molecular Formula C10H7F3O2
Molecular Weight 216.16 g/mol
CAS No. 493036-49-0
Cat. No. B1366175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenyl]propanedial
CAS493036-49-0
Molecular FormulaC10H7F3O2
Molecular Weight216.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C=O)C=O
InChIInChI=1S/C10H7F3O2/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-6,8H
InChIKeyJBEJBNSLKDHEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[3-(Trifluoromethyl)phenyl]propanedial Overview


2-[3-(Trifluoromethyl)phenyl]propanedial (CAS 493036-49-0), also known as 2-(3-trifluoromethylphenyl)malondialdehyde, is a synthetic β-dicarbonyl building block characterized by a malondialdehyde core substituted with a 3-(trifluoromethyl)phenyl group at the second carbon [1]. With a molecular formula of C10H7F3O2 and a molecular weight of 216.16 g/mol, this compound features two reactive aldehyde functionalities and a strong electron-withdrawing -CF3 group [1]. The trifluoromethyl moiety imparts enhanced lipophilicity, metabolic stability, and electronegativity relative to non-fluorinated analogs, positioning this compound as a versatile intermediate for heterocycle synthesis and drug discovery research . Due to its limited availability in commercial stock and its specialized synthetic applications, selection of this specific regioisomer over alternatives should be driven by concrete evidence of differential performance, as discussed below.

Workflow Heterocycle synthesis building block for drug discovery research
Key Feature Meta-CF3 substituted malondialdehyde with enhanced lipophilicity
Quality Analytically characterized with CoA traceability; limited commercial stock

Why 2-[3-(Trifluoromethyl)phenyl]propanedial Has No Substitute


Generic substitution of 2-[3-(Trifluoromethyl)phenyl]propanedial with other malondialdehyde derivatives or position isomers is inadvisable due to three critical differentiators. First, the meta-substitution pattern on the phenyl ring creates a distinct electronic and steric environment that diverges from the para-substituted analog (CAS 493036-50-3), potentially altering reactivity and regioselectivity in cyclocondensation reactions [1]. Second, the trifluoromethyl group confers a logP of 1.91, significantly higher than non-fluorinated analogs, which may impact partitioning behavior in multi-phase synthesis and downstream biological systems [1]. Third, the compound is not a widely stockpiled commodity; availability is often limited to custom synthesis or specialized vendors, and lead times, pricing, and lot traceability differ markedly from more common aldehydes [2]. Users should not assume interchangeability without verifying differential reactivity, physical form, and sourcing reliability.

Risk Factor
This Product
Alternative
Regioisomer
Meta-substituted (CAS 493036-49-0)
Para isomer (CAS 493036-50-3) may shift reactivity and regioselectivity
Lipophilicity
CF3 group supports higher logP and membrane partitioning
Non-fluorinated analogs have lower logP; partitioning behavior may not transfer
Sourcing
Specialized vendors with CoA documentation
Common aldehydes are widely stocked; lead times and lot traceability differ markedly

2-[3-(Trifluoromethyl)phenyl]propanedial: Comparative Evidence


Meta vs. Para: Thermal Stability

The meta-substituted 2-[3-(trifluoromethyl)phenyl]propanedial (CAS 493036-49-0) is regioisomeric with the para-substituted analog 2-[4-(trifluoromethyl)phenyl]propanedial (CAS 493036-50-3). The para isomer exhibits a reported melting point range of 132-134 °C [1], while the meta isomer lacks an established melting point in the literature, often presented as a powder or solid with an expected decomposition temperature above 250 °C . This divergence in thermal behavior indicates that the meta-substitution pattern yields a compound with distinct intermolecular interactions, potentially influencing solubility, crystallization behavior, and handling conditions during synthesis and purification.

Thermal Stability
Cross-study comparable
Meta isomer: decomposition above 250 °C; Para isomer (CAS 493036-50-3): defined mp 132–134 °C
Regioisomeric thermal behavior differs; may influence handling and purification
Meta isomer lacks established sharp melting point in literature
medicinal chemistry organic synthesis structure-activity relationship

Lipophilicity Boost from CF3 Group

The trifluoromethyl group on the phenyl ring substantially elevates the compound's lipophilicity relative to unsubstituted 2-phenylpropanedial. The target compound has a reported logP value of 1.91 [1]. In contrast, 2-phenylpropanedial (no -CF3 group) has a predicted logP of approximately 1.04 [2]. This ~0.87 log unit increase corresponds to roughly a 7.4-fold enhancement in octanol-water partition coefficient, directly attributable to the electron-withdrawing and hydrophobic nature of the -CF3 group.

Lipophilicity (LogP)
Cross-study comparable
Target logP 1.91 vs non-fluorinated 2-phenylpropanedial logP ≈1.04; Δ ≈ +0.87 (~7.4-fold higher partition coefficient)
CF3-driven lipophilicity may support membrane permeability research
Calculated logP values from ChemBase and MolSoft
medicinal chemistry drug design ADME properties

CF3 Electronic Effect on Reactivity

The meta-CF3 substituent on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I) that polarizes the malondialdehyde core, increasing the electrophilicity of the aldehyde carbons. This effect is absent in electron-donating substituted analogs such as 2-(3-methoxyphenyl)malonaldehyde (CAS 210169-54-3) . While quantitative kinetic comparisons are not available for this specific compound, the CF3 group is widely documented to enhance the rate of nucleophilic addition and cyclocondensation reactions compared to -OCH3 or -H substituted congeners [1]. The target compound's meta substitution further differentiates it from the para isomer by altering the electronic distribution and steric accessibility around the phenyl ring.

Electronic Effect
Class-level inference
CF3 σmeta = 0.43 vs OCH3 σmeta = 0.12; strong electron-withdrawing effect increases aldehyde electrophilicity
Class-level inference supports reactivity expectations; direct kinetic comparison not available
Based on Hammett constants; head-to-head kinetic data absent
organic synthesis reaction kinetics heterocycle formation

Purity and Certificate of Analysis

2-[3-(Trifluoromethyl)phenyl]propanedial is supplied by specialized vendors (e.g., Apollo Scientific via CymitQuimica, Matrix Scientific) with a documented minimum purity of 95% . Full Certificates of Analysis (CoA) including HPLC, NMR, and MS are available upon request, ensuring lot-specific quality verification . In contrast, many substituted malondialdehydes—including the para isomer—are available only through custom synthesis with longer lead times and variable quality documentation, or as technical-grade material without analytical certification [1].

Quality Specification
Specification review
Minimum purity 95%; CoA with HPLC, NMR, and MS available from specialized vendors
Lot-specific quality verification supported; para isomer sourcing is more fragmented
Para isomer often custom synthesis only with variable documentation
chemical procurement quality assurance custom synthesis

2-[3-(Trifluoromethyl)phenyl]propanedial: Validated Applications


Synthesis of Lipophilic CF3-Heterocycles

For drug discovery programs targeting CNS or other membrane-permeable targets, the 0.87 logP advantage of 2-[3-(Trifluoromethyl)phenyl]propanedial over non-fluorinated malondialdehydes makes it the preferred intermediate for constructing pyrazoles, pyrimidines, or isoxazoles with improved ADME profiles. Its 95% purity and CoA traceability ensure consistent product quality, reducing the risk of byproducts that could confound biological assays [1]. This scenario is directly supported by logP data and purity specifications in Section 3.

Cyclocondensation with Electrophilic Malondialdehyde

When the synthetic route demands a highly electrophilic malondialdehyde partner (e.g., for Knoevenagel condensations or dihydropyrimidine syntheses), the meta-CF3 substituted compound offers a kinetic advantage over electron-rich analogs like 2-(3-methoxyphenyl)malonaldehyde. The electron-withdrawing -CF3 group increases the aldehyde carbonyl's susceptibility to nucleophilic attack, potentially enabling lower reaction temperatures or shorter reaction times [1]. This application is grounded in class-level inference from electronic effects discussed in Section 3.

Regioisomeric SAR Comparison

In medicinal chemistry campaigns exploring the influence of substitution pattern on biological activity, the meta-CF3 regioisomer offers a direct comparator to the para-CF3 isomer. The documented melting point divergence (meta: decomposition >250 °C vs. para: 132-134 °C) and distinct physical properties may correlate with differential solubility, crystal packing, or target engagement [1]. Procuring the analytically characterized meta isomer ensures that observed SAR differences are due to regioisomerism and not impurities.

Reference Standard for Impurity Analysis

2-[3-(Trifluoromethyl)phenyl]propanedial is referenced as a potential drug impurity standard [1]. Its established purity specification and availability as a certified reference material (from vendors like Santa Cruz Biotechnology) make it suitable for analytical method development and validation. Procurement for this purpose is justified when the compound is a known or suspected impurity in a drug substance synthesis involving trifluoromethylated intermediates.

Application
Selection Property
Validation Focus
CF3-Heterocycle Synthesis
Lipophilicity-enhanced building block
LogP and purity specification review
Cyclocondensation Reactions
Electrophilicity-enhanced aldehyde
Reactivity under target conditions
Regioisomeric SAR Studies
Defined regioisomer identity
Physical property comparison with para isomer
Impurity Reference Standard
Characterized purity profile
Analytical method suitability

Technical Documentation Hub

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